Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate
Description
Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate (CAS: 893736-22-6) is a biphenyl-derived small molecule featuring a morpholine substituent at the 4'-position and a methyl ester group at the 4-position. Its molecular formula is C₁₈H₁₉NO₃, with a molecular weight of 297.35 g/mol. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts electron-donating properties and enhances solubility in polar solvents due to its polarity . The methyl ester group contributes to the compound’s lipophilicity, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
893736-22-6 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl 4-(4-morpholin-4-ylphenyl)benzoate |
InChI |
InChI=1S/C18H19NO3/c1-21-18(20)16-4-2-14(3-5-16)15-6-8-17(9-7-15)19-10-12-22-13-11-19/h2-9H,10-13H2,1H3 |
InChI Key |
OEUFZMSPAHGJLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-4-carboxylate typically involves the reaction of biphenyl derivatives with morpholine under specific conditions. One common method includes the acylation of biphenyl followed by chlorination and subsequent reaction with morpholine . This process can be carried out in the presence of catalysts to enhance the reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes that ensure high purity and yield. The process may include continuous reactions where intermediates do not require purification, making the method cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological molecules.
Medicine: Research explores its potential therapeutic applications, such as in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate are compared below with key analogues, focusing on substituent effects, electronic properties, and applications.
Table 1: Structural and Functional Comparison of Biphenyl Carboxylates
Key Comparative Insights:
Substituent Electronic Effects :
- Electron-donating groups (e.g., morpholinyl, acetamido) increase electron density on the biphenyl core, enhancing stability in radical reactions and altering UV-Vis absorption profiles.
- Electron-withdrawing groups (e.g., nitro, halogens) improve electrophilicity, facilitating nucleophilic aromatic substitution .
Functional Group Influence :
- Methyl esters balance solubility and membrane permeability, making them preferred in prodrug design.
- Carboxylic acids (e.g., 4'-nitro derivative) exhibit higher polarity but require protection for synthetic manipulations .
Positional Isomerism :
- Substituent position significantly impacts physicochemical properties. For example, Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (2-carboxylate isomer) has a lower melting point than its 4-carboxylate counterpart due to reduced symmetry .
Biological Relevance :
- Morpholine-containing derivatives are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets.
- Halogenated analogues (e.g., 4'-chloro-3'-fluoro) show promise in antimicrobial applications .
Biological Activity
Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C19H20N2O2
- Molecular Weight : 304.37 g/mol
- CAS Number : 112945-52-5
The structure features a biphenyl core substituted with a morpholine group and a carboxylate ester, which contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, a crucial process for cell division.
- IC50 Values : In one study, the compound displayed an IC50 value of approximately 0.56 µM against human leukemia cell lines, indicating potent activity compared to standard chemotherapeutic agents like CA-4 (IC50 = 1.0 µM) .
The primary mechanism of action involves:
- Tubulin Inhibition : The compound binds to the β-tubulin site, disrupting microtubule dynamics essential for mitosis.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound led to increased caspase-3 activation in treated cells, signifying the induction of programmed cell death .
Case Study 1: Antiproliferative Effects in Cancer Cell Lines
A series of experiments evaluated the antiproliferative effects of this compound across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 0.56 | Tubulin polymerization inhibition |
| A549 | 0.08 | Induction of apoptosis |
| U937 | 0.17 | Caspase activation |
These findings suggest that the compound has broad-spectrum activity against various types of cancer cells.
Case Study 2: Molecular Docking Studies
Molecular docking simulations indicated that this compound interacts favorably with tubulin proteins. The calculated binding energy was approximately -7.74 kcal/mol, suggesting strong affinity and potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
